molecular formula C14H19NO B055683 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol CAS No. 62505-91-3

5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol

Cat. No. B055683
CAS RN: 62505-91-3
M. Wt: 217.31 g/mol
InChI Key: OGZLCDOCGKKCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol, also known as BMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol in cancer cells involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol has also been shown to induce autophagy, a process that is involved in the degradation of cellular components and has been implicated in cancer cell survival and drug resistance.

Biochemical And Physiological Effects

5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol has been shown to exhibit low toxicity in normal cells, making it a promising candidate for the development of new anticancer drugs. In addition to its antitumor activity, 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol has also been shown to exhibit antibacterial and antifungal activity, suggesting potential applications in the field of infectious diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol is its ease of synthesis, which makes it readily accessible for use in lab experiments. However, 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol is also highly reactive and can be difficult to handle, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol. One area of interest is the development of new anticancer drugs based on 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol and its derivatives. Another area of interest is the use of 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol as a building block for the synthesis of novel materials with interesting properties. In addition, further studies are needed to fully understand the mechanism of action of 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol and its effects on normal cells.

Synthesis Methods

The synthesis of 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol involves the reaction of 2-methyl-3-pentyn-2-ol with benzylmethylamine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate that undergoes cyclization to yield 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol as the final product.

Scientific Research Applications

5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol has been extensively studied for its potential use in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol has been shown to exhibit potent antitumor activity against a range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. In materials science, 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol has been used as a building block for the synthesis of novel materials with interesting properties, such as liquid crystals and dendrimers. In organic synthesis, 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol has been used as a versatile reagent for the preparation of a wide range of functionalized compounds.

properties

CAS RN

62505-91-3

Product Name

5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

5-[benzyl(methyl)amino]-2-methylpent-3-yn-2-ol

InChI

InChI=1S/C14H19NO/c1-14(2,16)10-7-11-15(3)12-13-8-5-4-6-9-13/h4-6,8-9,16H,11-12H2,1-3H3

InChI Key

OGZLCDOCGKKCDE-UHFFFAOYSA-N

SMILES

CC(C)(C#CCN(C)CC1=CC=CC=C1)O

Canonical SMILES

CC(C)(C#CCN(C)CC1=CC=CC=C1)O

Origin of Product

United States

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